molecular formula C17H19NO4S2 B2615203 3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine CAS No. 409356-99-6

3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

Cat. No.: B2615203
CAS No.: 409356-99-6
M. Wt: 365.46
InChI Key: LFMWNKMVKFOJBC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a benzenesulfonyl group at the N3 position and a 2,5-dimethoxyphenyl substituent at the C2 position of the heterocyclic core. The thiazolidine scaffold is a saturated five-membered ring containing one sulfur and one nitrogen atom, which confers structural rigidity and diverse reactivity. The benzenesulfonyl moiety is an electron-withdrawing group, which may enhance stability and modulate solubility or binding affinity.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-21-13-8-9-16(22-2)15(12-13)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMWNKMVKFOJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.

Scientific Research Applications

Antidiabetic Effects

Thiazolidinediones, a subclass of thiazolidines that includes our compound of interest, are known for their role in managing type 2 diabetes. They act primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Research indicates that compounds similar to 3-(benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine exhibit significant antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels .

Antimicrobial Properties

Studies have demonstrated that thiazolidine derivatives possess antimicrobial properties against various bacterial and fungal strains. The incorporation of benzenesulfonyl groups enhances the solubility and bioavailability of these compounds, making them more effective as antimicrobial agents. For instance, inclusion complexes formed with cyclodextrins have shown improved solubility and increased antimicrobial efficacy .

Antitumor Activity

Emerging research highlights the potential of thiazolidine derivatives in cancer therapy. The compound exhibits inhibitory effects on tumor cell proliferation through various mechanisms, including apoptosis induction and inhibition of angiogenesis. Specific studies have reported that related thiazolidine derivatives can inhibit the growth of cancer cell lines by targeting key regulatory pathways involved in cell cycle progression .

Case Studies and Research Findings

StudyFocusKey Findings
Synthesis and characterizationDeveloped a method for synthesizing thiazolidine derivatives with detailed spectral analysis confirming structure.
Antidiabetic activityDemonstrated binding affinity to PPARγ, indicating potential for treating type 2 diabetes through modulation of glucose metabolism.
Antimicrobial activityFound significant antibacterial and antifungal activity post-inclusion complex formation with β-cyclodextrin.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The 2,5-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity. The thiazolidine ring plays a crucial role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Thiazolidin-4-one Derivatives

The compound N-[2-(2,5-Dimethoxyphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide (4j) () shares the 2,5-dimethoxyphenyl substituent but differs in key aspects:

  • Core Structure : The presence of a 4-oxo group in the thiazolidine ring introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the fully saturated thiazolidine in the target compound.
  • Substituents : The acetamide side chain with hydroxy and diphenyl groups contrasts with the benzenesulfonyl group, altering steric and electronic profiles.
  • Physical Properties : Compound 4j has a melting point of 138–139°C and a moderate synthesis yield (31%). The benzenesulfonyl group in the target compound may raise the melting point due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Benzothiazole Derivatives

The patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , which replaces the thiazolidine ring with a benzothiazole core. Key differences include:

  • Aromaticity: The benzothiazole is aromatic, enhancing stability and conjugation, whereas the thiazolidine is non-aromatic and flexible.
  • Electron-Withdrawing Groups : The trifluoromethyl group on benzothiazole increases lipophilicity and metabolic resistance, while the benzenesulfonyl group may improve aqueous solubility .

Phenethylamine Derivatives

25H-NBOH (), a 2,5-dimethoxyphenyl-containing phenethylamine, lacks the thiazolidine scaffold entirely. Its primary application as a psychoactive agent highlights the role of the dimethoxyphenyl group in receptor binding, suggesting that the target compound’s biological activity (if any) may depend on both the heterocycle and substituent positioning .

Spectroscopic and Analytical Data Comparison

Property Target Compound Compound 4j () Benzothiazole Derivative ()
Core Structure 1,3-Thiazolidine Thiazolidin-4-one Benzothiazole
Key Functional Groups Benzenesulfonyl 4-Oxo, hydroxy-diphenylacetamide Trifluoromethyl, acetamide
IR Stretches (cm⁻¹) S=O (~1350–1200)* 1674 (C=O), 1707 (C=O) N/A
Melting Point N/A 138–139°C N/A
Synthetic Yield N/A 31% N/A

*Predicted based on benzenesulfonyl group.

Biological Activity

3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring substituted with a benzenesulfonyl group and a dimethoxyphenyl moiety. The structural formula can be represented as:

C15H17N1O4S\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{4}\text{S}

This configuration suggests potential interactions with biological targets, particularly those involved in metabolic processes.

Research indicates that thiazolidines often exhibit their biological effects through modulation of specific signaling pathways. The following mechanisms have been proposed for this compound:

  • PPAR Activation : Compounds in this class have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other thiazolidine derivatives .

Antioxidant Activity

A study assessing the antioxidant properties of thiazolidine derivatives indicated that this compound exhibits significant radical scavenging activity. This was measured using DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants like ascorbic acid.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a broad-spectrum antimicrobial effect, suggesting potential applications in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound exhibited selective cytotoxic effects. The IC50 values were found to be:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies

  • Diabetes Management : A study explored the effects of thiazolidine derivatives in diabetic models. Administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels in diabetic rats.
  • Anti-inflammatory Effects : In models of inflammation, this compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What advanced separation techniques isolate diastereomers or polymorphs of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) or SFC (supercritical CO2_2/methanol) for enantiomer separation. Polymorph screening via solvent evaporation (20 solvents) with PXRD and DSC identifies stable crystalline forms. Process parameters (e.g., cooling rate) are optimized using DoE .

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